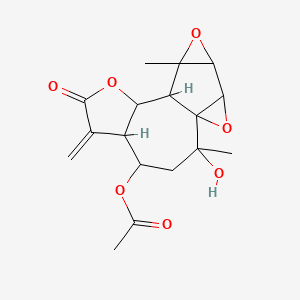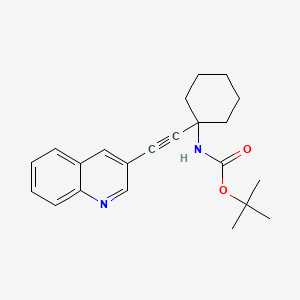
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate is an organic compound that features a quinoline moiety attached to a cyclohexyl ring via an ethynyl linkage, with a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Ethynyl Intermediate: The quinoline derivative is first functionalized with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Cyclohexylation: The ethynyl-quinoline intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexylated product.
Carbamate Formation: Finally, the cyclohexylated product is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce the quinoline moiety.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, often under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the ethynyl and carbamate groups can modulate the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate: Unique due to its specific combination of functional groups.
This compound derivatives: Similar compounds with slight modifications to the quinoline or cyclohexyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-quinolin-3-ylethynyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)26-20(25)24-22(12-7-4-8-13-22)14-11-17-15-18-9-5-6-10-19(18)23-16-17/h5-6,9-10,15-16H,4,7-8,12-13H2,1-3H3,(H,24,25) |
InChI 键 |
KODRRDFYIMHIFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C#CC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)

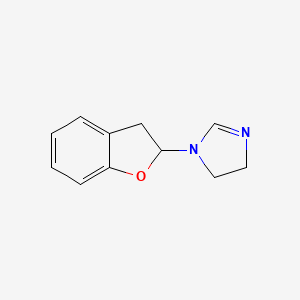
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
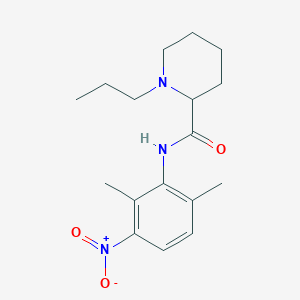
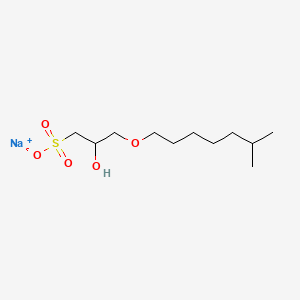
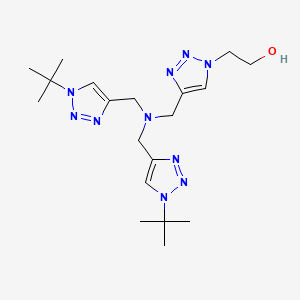
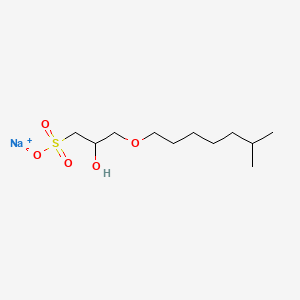

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
